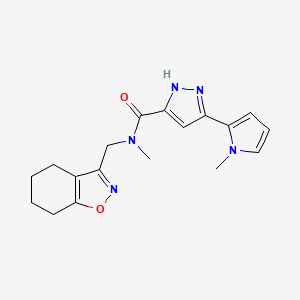

![molecular formula C23H26N6O2 B5585026 6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5585026.png)

6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of similar compounds involves multi-step chemical processes, starting from basic heterocyclic frameworks to which various substituents are added through reactions such as Friedel-Crafts acylation, Michael addition, and nucleophilic substitution. The synthesis of pyridazine derivatives, for example, can be achieved through reactions involving active methylene compounds and hydrazine hydrates, leading to complex molecules with desired pharmacological activities (Abdallah, Salaheldin, & Radwan, 2007).

Molecular Structure Analysis Structural analysis of compounds within this category, as determined by X-ray diffraction and molecular orbital calculations, reveals critical features such as the orientation of phenyl rings, delocalization of nitrogen lone pairs, and the inclination of substituents which significantly influence the compound's reactivity and interaction with biological targets. The limited inclination of ortho-substituted phenyl rings and the orientation of piperidine-like groups are crucial for the molecule's functional behavior (Georges et al., 1989).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including hydrolysis in both acidic and alkaline environments, showing instability of certain groups like the imide group. The reactions are influenced by factors such as pH, temperature, and the presence of catalyzing agents, demonstrating specific acid- and base-catalyzed reactions as well as spontaneous water-catalyzed decomposition (Muszalska, 2004).

作用機序

Safety and Hazards

Palbociclib is labeled with the GHS08 and GHS09 pictograms, indicating that it is harmful to health and the environment . The hazard statements associated with Palbociclib include H341, H361f, H373, and H411 . Precautionary measures include avoiding release to the environment and seeking specific advice before handling the product .

将来の方向性

The future directions for the use of Palbociclib and similar compounds could involve their development as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells .

特性

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-17-3-8-20(24-16-17)25-21-9-10-22(27-26-21)28-11-13-29(14-12-28)23(30)15-18-4-6-19(31-2)7-5-18/h3-10,16H,11-15H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGTKZQBPBZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

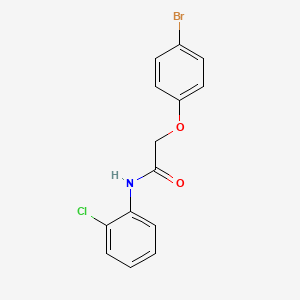

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)

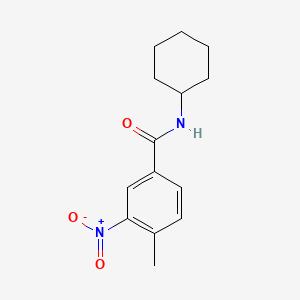

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)

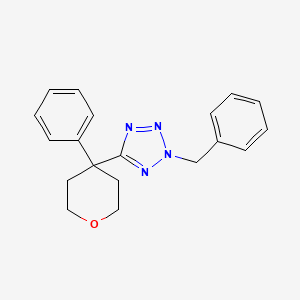

![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)

![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)

![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)

![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)

![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)

![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)

![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)